molecular formula C11H13BrO2 B018222 Ethyl 2-bromo-3-phenylpropanoate CAS No. 39149-82-1

Ethyl 2-bromo-3-phenylpropanoate

Cat. No.: B018222
CAS No.: 39149-82-1
M. Wt: 257.12 g/mol
InChI Key: MVCUFNYFDQMSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-phenylpropanoate is an organic compound with the molecular formula C11H13BrO2. It is a brominated ester derivative of phenylpropanoic acid. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-phenylpropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted phenylpropanoates
  • Phenylpropanols
  • Phenolic or quinone derivatives

Scientific Research Applications

Ethyl 2-bromo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, aiding in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-phenylpropanoate primarily involves its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These transformations are crucial in the synthesis of various target molecules .

Comparison with Similar Compounds

  • Ethyl 3-phenylpropanoate
  • Ethyl 2-chloro-3-phenylpropanoate
  • Ethyl 2-iodo-3-phenylpropanoate

Comparison: Ethyl 2-bromo-3-phenylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various synthetic applications. Additionally, the phenyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

ethyl 2-bromo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCUFNYFDQMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406141
Record name ethyl 2-bromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39149-82-1
Record name ethyl 2-bromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-3-phenylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl bromo-(phenylmethyl)propandioate (XXVI, Example 60, 130 g.) is heated under reduced pressure to 140° with vigorous evolution of carbon dioxide. When decarboxylation is complete (about 5 minutes), the mixture is distilled to give ethyl 2-bromo-3-phenylpropionate, b.p. 120°/30 mm.
Name
Ethyl bromo-(phenylmethyl)propandioate
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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